molecular formula C12H13NO4 B352863 isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate CAS No. 633298-55-2

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No.: B352863
CAS No.: 633298-55-2
M. Wt: 235.24g/mol
InChI Key: VVDWFEMXCXNCMU-UHFFFAOYSA-N
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Description

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method involves the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions can vary, but they often include heating and the use of solvents like ethanol or water.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions can vary but often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

propan-2-yl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDWFEMXCXNCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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